Cas no 10105-37-0 (7-Methoxyquinazoline)

7-Methoxyquinazoline Chemical and Physical Properties
Names and Identifiers
-
- 7-Methoxyquinazoline
- 2-Methyl-7-methoxyquinoline
- 7-Methoxy-2-methyl-chinolin
- 7-methoxy-2-methyl-quinoline
- 7-Methoxy-chinazolin
- 7-methoxyquinaldine
- 7-methoxy-quinazoline
- ACT10317
- ANW-62671
- CTK8B9532
- SureCN424930
- Quinazoline, 7-methoxy-
- SCHEMBL668493
- CHEMBL300491
- CS-0084770
- EN300-124642
- AKOS022189995
- AS-40488
- Z1255402381
- BDBM50049568
- DB-429153
- SY151008
- MFCD18378811
- CHRMMMLUWHPZAH-UHFFFAOYSA-N
- 10105-37-0
-
- MDL: MFCD18378811
- Inchi: InChI=1S/C9H8N2O/c1-12-8-3-2-7-5-10-6-11-9(7)4-8/h2-6H,1H3
- InChI Key: CHRMMMLUWHPZAH-UHFFFAOYSA-N
- SMILES: COC1=CC=C2C=NC=NC2=C1
Computed Properties
- Exact Mass: 160.06374
- Monoisotopic Mass: 160.063662883g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 152
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35Ų
- XLogP3: 1.1
Experimental Properties
- PSA: 35.01
7-Methoxyquinazoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22113-500MG |
7-methoxyquinazoline |
10105-37-0 | 95% | 500MG |
¥ 4,171.00 | 2023-04-06 | |
Enamine | EN300-124642-0.5g |
7-methoxyquinazoline |
10105-37-0 | 95% | 0.5g |
$762.0 | 2023-05-01 | |
abcr | AB480572-250 mg |
7-Methoxyquinazoline; . |
10105-37-0 | 250mg |
€761.50 | 2023-06-15 | ||
abcr | AB480572-1 g |
7-Methoxyquinazoline; . |
10105-37-0 | 1g |
€1466.50 | 2023-06-15 | ||
Enamine | EBC-00545-20mg |
7-methoxyquinazoline |
10105-37-0 | 95.0% | 20mg |
$195.0 | 2023-10-02 | |
Enamine | EBC-00545-35mg |
7-methoxyquinazoline |
10105-37-0 | 95.0% | 35mg |
$255.0 | 2023-10-02 | |
Enamine | EBC-00545-2mg |
7-methoxyquinazoline |
10105-37-0 | 95.0% | 2mg |
$84.0 | 2023-10-02 | |
A2B Chem LLC | AA04516-1g |
7-Methoxyquinazoline |
10105-37-0 | 95% | 1g |
$1065.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22113-1g |
7-methoxyquinazoline |
10105-37-0 | 95% | 1g |
¥6252.0 | 2024-04-26 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN22113-5g |
7-methoxyquinazoline |
10105-37-0 | 95% | 5g |
¥18756.0 | 2024-04-26 |
7-Methoxyquinazoline Related Literature
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Suyan Liu,Wei Zheng,Kui Wu,Yu Lin,Feifei Jia,Yang Zhang,Zhaoying Wang,Qun Luo,Yao Zhao,Fuyi Wang Chem. Commun. 2017 53 4136
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Yang Zhang,Qun Luo,Wei Zheng,Zhaoying Wang,Yu Lin,Erlong Zhang,Shuang Lü,Junfeng Xiang,Yao Zhao,Fuyi Wang Inorg. Chem. Front. 2018 5 413
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Jun Du,Erlong Zhang,Yao Zhao,Wei Zheng,Yang Zhang,Yu Lin,Zhaoying Wang,Qun Luo,Kui Wu,Fuyi Wang Metallomics 2015 7 1573
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4. 107. Quinazolines. Part IV. Covalent hydration in the cations of substituted quinazolinesW. L. F. Armarego J. Chem. Soc. 1962 561
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Zachary B. Hill,B. Gayani K. Perera,Dustin J. Maly Mol. BioSyst. 2011 7 447
Additional information on 7-Methoxyquinazoline
7-Methoxyquinazoline: A Comprehensive Overview
7-Methoxyquinazoline (CAS No. 10105-37-0) is a heterocyclic aromatic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound, characterized by its quinazoline backbone with a methoxy group at the 7-position, exhibits unique chemical properties and biological activities. Recent advancements in synthetic methodologies and its applications in drug discovery have further solidified its importance in contemporary research.
The quinazoline scaffold is a fundamental structure in organic chemistry, known for its stability and versatility. The 7-methoxy substitution introduces additional functionality, enhancing the compound's reactivity and bioavailability. Researchers have explored various synthetic routes to prepare 7-methoxyquinazoline, including condensation reactions and microwave-assisted synthesis. These methods not only improve yield but also facilitate the incorporation of other functional groups, paving the way for diverse applications.
One of the most promising areas of research involving 7-methoxyquinazoline is its role in pharmacology. Studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a potential candidate for therapeutic interventions. For instance, recent investigations have highlighted its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2). This finding underscores its potential as a lead molecule for developing novel anti-inflammatory drugs.
In addition to its pharmacological applications, 7-methoxyquinazoline has found utility in materials science. Its aromatic structure and electron-withdrawing methoxy group make it an ideal candidate for use in organic electronics. Researchers have incorporated this compound into organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where it enhances device performance by improving charge transport properties. These applications highlight the compound's versatility across multiple disciplines.
The synthesis of 7-methoxyquinazoline has been optimized through green chemistry approaches, reducing environmental impact while maintaining high yields. For example, solvent-free conditions and catalytic systems have been employed to streamline the production process. Such advancements not only align with sustainable practices but also make large-scale production more feasible.
Recent studies have also explored the use of 7-methoxyquinazoline as a building block for constructing more complex molecules with enhanced biological activities. By incorporating additional functional groups or modifying the quinazoline core, researchers have created derivatives with improved solubility and bioavailability. These derivatives are currently under investigation for their potential in treating various diseases, including cancer and neurodegenerative disorders.
In conclusion, 7-methoxyquinazoline (CAS No. 10105-37-0) stands as a versatile and valuable compound with applications spanning multiple scientific domains. Its unique chemical properties, coupled with recent advancements in synthesis and application development, position it as a key player in future research endeavors. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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